4-propyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

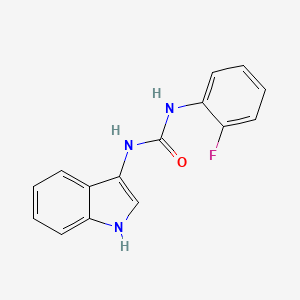

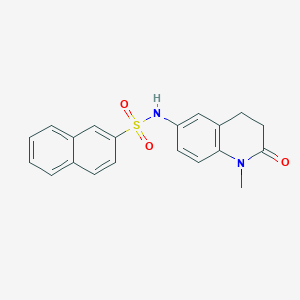

The compound “4-propyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide” is a complex organic molecule that contains a benzamide moiety, a pyridine ring, and a thiophene ring. These types of compounds are often studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide moiety, a pyridine ring, and a thiophen-2-yl group. The exact 3D structure would need to be determined by techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electron-rich pyridine and thiophene rings, as well as the polar amide group. These could potentially undergo various chemical reactions, such as electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen

Histone Deacetylase Inhibition for Cancer Therapy

Research has focused on the development of isotype-selective histone deacetylase (HDAC) inhibitors, such as MGCD0103, which shows promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis. This compound selectively inhibits HDACs at submicromolar concentrations, demonstrating significant antitumor activity in vivo and has entered clinical trials (Zhou et al., 2008).

Antimicrobial and Antifungal Activities

The exploration of heteroacyclic and heterocyclic containing drugs has shown remarkable drug absorption and effects, leading to their identity and importance in pharmaceutical and medicinal chemistry. Studies have synthesized and evaluated the antimicrobial and antifungal activities of derivatives, showing various significances and applications in industrial and medicinal chemistry (Tayade et al., 2012).

Anticancer Activity

Efforts in drug discovery have led to the microwave-assisted synthesis of polysubstituted 4H-Pyran derivatives, evaluated for their anticancer activity against different human cancer cell lines. This innovative synthesis approach highlights the potential of these compounds in cancer treatment (Hadiyal et al., 2020).

Metabolic Studies

Investigations into the metabolism of novel antineoplastic tyrosine kinase inhibitors, such as flumatinib in chronic myelogenous leukemia patients, have identified the main metabolic pathways in humans after oral administration. These findings are crucial for understanding the drug's pharmacokinetics and optimizing its therapeutic efficacy (Gong et al., 2010).

Corrosion Inhibition

Research has also delved into the stereochemical conformation and its impact on the corrosion inhibitive behavior of Schiff bases on mild steel surfaces. This work combines experimental approaches with density functional theory and molecular dynamics simulation studies to explore the molecular configuration's influence on corrosion inhibition (Murmu et al., 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-propyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS/c1-2-5-15-8-10-16(11-9-15)20(23)22-14-17-6-3-12-21-19(17)18-7-4-13-24-18/h3-4,6-13H,2,5,14H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCABOSSDDDTXFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]piperidin-1-yl}acetamide](/img/structure/B2832895.png)

![4-(5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)aniline](/img/structure/B2832896.png)

![2,5-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2832899.png)

![N-(3-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2832901.png)

![2-Morpholinobenzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate](/img/structure/B2832905.png)

![4,7,7-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B2832907.png)

![6-Methoxy-4-{3-[(pyridin-2-yloxy)methyl]pyrrolidin-1-yl}quinoline](/img/structure/B2832908.png)

![2-hydroxy-N-(3-hydroxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2832909.png)

![8-(4-methylthiophene-2-carbonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2832911.png)

![N-(4-ethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2832913.png)